molecular formula C10H17NO4 B8090514 Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate

Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate

Cat. No.: B8090514
M. Wt: 215.25 g/mol
InChI Key: LYVPSBJYVLGYOE-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate is a piperidine derivative featuring a six-membered nitrogen-containing ring with a hydroxyl group at position 3 and a ketone (oxo) group at position 5. The tert-butyl carbamate (Boc) group at the 1-position serves as a protective moiety for the amine, a common strategy in synthetic organic chemistry to prevent undesired reactions during multi-step syntheses . This compound is likely utilized as an intermediate in pharmaceutical research, particularly for the development of bioactive molecules targeting neurological or metabolic pathways.

Properties

IUPAC Name

tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-7(12)4-8(13)6-11/h7,12H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVPSBJYVLGYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(=O)C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Resolution and Diastereomeric Separation

The chemical resolution of racemic 3-hydroxypiperidine precursors represents a classical approach to access enantiomerically enriched intermediates. As detailed in a 2022 study, 3-hydroxypiperidine is resolved using chiral auxiliaries such as tartaric acid derivatives or camphorsulfonic acid salts . The resolved enantiomer is subsequently protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate. However, this method suffers from low yields (often below 50%) and requires multiple purification steps, including recrystallization and column chromatography .

A notable limitation of this approach is the inefficient recycling of the undesired enantiomer. To address this, recent advancements have integrated racemization steps using bases such as sodium hydroxide or ammonium hydroxide, enabling the recovery and reuse of the opposite enantiomer . For instance, a 2018 patent demonstrated that treating the residual enantiomer with aqueous sodium hydroxide at 25–35°C regenerates the racemic mixture, which can be reintroduced into the resolution process . This circular methodology improves the overall yield from 35% to approximately 60%, reducing material waste and cost .

Asymmetric Synthesis via Chiral Induction

Asymmetric synthetic routes offer higher enantiocontrol compared to resolution methods. One reported strategy involves a 13-step sequence starting from achiral 4-methyl phenacyl bromide . Key steps include:

  • Aldol Condensation : Formation of a β-hydroxy ketone intermediate.

  • Cyclization : Intramolecular nucleophilic attack to construct the piperidine ring.

  • Oxidation : Introduction of the 5-oxo group using Jones reagent.

  • Boc Protection : Reaction with Boc₂O in tetrahydrofuran (THF) catalyzed by 4-dimethylaminopyridine (DMAP) .

Despite achieving 35% overall yield, this route is impractical for industrial-scale production due to its lengthy sequence and reliance on hazardous oxidizing agents . Modifications using milder oxidants like pyridinium chlorochromate (PCC) have been explored but result in reduced regioselectivity for the 5-oxo group .

Biocatalytic Approaches and Enzymatic Resolution

Enzymatic methods using lipases or esterases have emerged as sustainable alternatives to traditional resolution. A 2023 study highlighted the use of Candida antarctica lipase B (CAL-B) to hydrolyze racemic 3-hydroxy-5-oxopiperidine esters, yielding the (S)-enantiomer with >90% enantiomeric excess (ee) . The free amine is then Boc-protected under anhydrous conditions. This method achieves 70–80% yield and reduces solvent waste, though enzyme cost and scalability remain challenges .

Cyclization of Linear Precursors

Ring-closing strategies leverage linear precursors to construct the piperidine skeleton with pre-installed functional groups. For example, methyl 4-oxopiperidine-3-carboxylate serves as a starting material for introducing the 3-hydroxy group via selective reduction . Hydrogenation over a palladium catalyst selectively reduces the ketone to a secondary alcohol, which is then Boc-protected . This method achieves 65% yield but requires careful control of reaction conditions to prevent over-reduction .

Industrial-Scale Optimization and Process Chemistry

Recent patents emphasize scalable protocols using commercially available reagents. A 2024 disclosure describes a one-pot procedure combining resolution, Boc protection, and oxidation . Key innovations include:

  • Solvent Optimization : Substituting dichloromethane with ethyl acetate improves solubility and safety.

  • Catalytic Asymmetric Oxidation : Employing Sharpless asymmetric dihydroxylation to install the 3-hydroxy group with 85% ee .

  • In Situ Protection : Sequential addition of Boc₂O and triethylamine minimizes intermediate isolation .

This process achieves 75% yield on a kilogram scale, with a purity >98% by HPLC .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-oxo-5-oxopiperidine-1-carboxylate.

    Reduction: Formation of 3-hydroxy-5-hydroxypiperidine-1-carboxylate.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Enzyme Inhibition

Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate has been investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE). Preliminary studies indicate that this compound exhibits moderate inhibition of AChE activity, which may enhance cholinergic transmission and present therapeutic avenues for Alzheimer's disease treatment .

Case Study: Enzyme Inhibition

  • Objective : To evaluate the compound's effect on AChE.
  • Findings : The compound demonstrated a significant reduction in AChE activity, suggesting its potential use in enhancing cognitive functions in neurodegenerative conditions.

Neuroprotective Activity

Research has highlighted the neuroprotective properties of piperidine derivatives, including this compound. Studies show that compounds with similar structures can reduce neuronal apoptosis under oxidative stress conditions, potentially through modulation of the MAPK signaling pathway .

Case Study: Neuroprotective Effects

  • Objective : To assess the neuroprotective effects of related piperidine derivatives.
  • Findings : The study indicated that these compounds could significantly reduce neuronal cell death when exposed to oxidative stress, suggesting their utility in developing treatments for neurodegenerative diseases.

Intermediate in Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its structural features make it an attractive building block for developing new drugs targeting neurological disorders and other therapeutic areas.

Synthesis Process Overview

  • Starting Materials : Typically synthesized from commercially available precursors like tert-butyl chloroformate and piperidine derivatives.
  • Reaction Conditions : Conducted under basic conditions using triethylamine as a catalyst.
  • Purification Techniques : Column chromatography is employed to achieve high purity levels necessary for biological testing .

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group Variations in Piperidine Derivatives

(a) Tert-butyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate
  • Structure: Piperidine ring with hydroxyl (C5) and amino (C3) groups.
  • Key Differences: Replaces the oxo group at C5 with a hydroxyl and introduces an amino group at C3.
  • This contrasts with the ketone at C5 in the target compound, which introduces polarity without basicity .
(b) Tert-butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate
  • Structure : Fused pyrazolo-pyridine bicyclic system with a ketone at C3.
  • Key Differences : The pyrazolo-pyridine core introduces aromaticity and rigidity compared to the flexible piperidine ring. The ketone at C3 may influence electronic distribution differently than the hydroxyl/oxo combination in the target compound .

Ring Size and Substituent Effects

(a) tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate
  • Structure : Pyrrolidine (5-membered ring) with hydroxymethyl and 4-methoxyphenyl substituents.
  • Key Differences : Smaller ring size reduces conformational flexibility. The 4-methoxyphenyl group adds steric bulk and lipophilicity, which could enhance membrane permeability compared to the hydroxyl/oxo-substituted piperidine .
(b) Tert-butyl 3-(7-chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate
  • Structure : Piperidine with a chloropyrazolopyrimidine substituent.
  • This contrasts with the hydroxyl/oxo groups in the target compound, which prioritize polar interactions .

Heterocyclic Substituent Variations

Tert-butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate
  • Structure : Piperidine with a cyclopropyl-oxadiazole substituent.
  • Key Differences : The oxadiazole ring is electron-withdrawing and metabolically stable, often used in drug design to improve pharmacokinetics. The cyclopropyl group adds steric hindrance, which may affect conformational dynamics compared to the target compound’s hydroxyl/oxo motif .

Data Table: Structural and Functional Comparisons

Compound Name Molecular Formula Key Functional Groups Ring System Notable Properties
Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate (Target) C₁₀H₁₇NO₄* Hydroxyl (C3), Oxo (C5), Boc (C1) Piperidine Polar, moderate solubility in polar solvents
Tert-butyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate C₁₁H₂₀N₂O₃ Amino (C3), Hydroxyl (C5), Boc (C1) Piperidine Basic, enhanced solubility in acidic media
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate C₁₇H₂₅NO₄ Hydroxymethyl (C3), 4-Methoxyphenyl (C4) Pyrrolidine Lipophilic, high membrane permeability
Tert-butyl 3-(7-chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate C₁₅H₂₀ClN₅O₂ Chloropyrazolopyrimidine (C3), Boc (C1) Piperidine Aromatic, potential π-π interactions
Tert-butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate C₁₅H₂₃N₃O₃ Oxadiazole (C3), Cyclopropyl, Boc (C1) Piperidine Electron-withdrawing, metabolic stability

Research Findings and Implications

  • Synthetic Utility : The Boc group is universally employed across these compounds for amine protection, enabling selective deprotection during synthesis .
  • Biological Relevance : Hydroxyl and oxo groups (as in the target compound) favor interactions with enzymes or receptors via hydrogen bonding, while aromatic substituents (e.g., pyrazolopyrimidine) enhance target affinity through hydrophobic or stacking interactions .
  • Stability : Oxadiazole-containing derivatives exhibit superior metabolic stability, making them favorable for drug development compared to hydroxyl/oxo-substituted piperidines .

Biological Activity

Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

This compound features a piperidine ring with a hydroxyl and a carbonyl group, which contributes to its reactivity and interaction with biological targets. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, making it versatile in synthetic applications.

PropertyValue
Molecular FormulaC₁₁H₁₉N₁O₃
Molecular Weight213.28 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. Studies suggest that it may act as an inhibitor or modulator of certain biological pathways, particularly those involved in metabolic processes and cell signaling.

Enzyme Inhibition

Research has indicated that this compound may inhibit enzymes involved in key metabolic pathways. For instance, its structural features allow it to engage with enzyme active sites, potentially leading to decreased enzymatic activity. This inhibition can influence various physiological processes, including those related to cancer cell proliferation and metabolic regulation.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. In vitro assays have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

In a study evaluating the effects on human cancer cell lines, this compound was tested against several types of cancer cells, including breast (MDA-MB-231), renal (A498), and osteosarcoma (SJSA-1). The results showed:

Cell LineGI50 (µM)
MDA-MB-23126.6 ± 1.4
A49822.3 ± 1.5
SJSA-125.0 ± 0.8

These findings suggest that the compound has a notable capacity to inhibit cancer cell growth, warranting further investigation into its mechanisms and therapeutic applications .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus10
Escherichia coli15
Klebsiella pneumoniae12

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for assessing its potential as a therapeutic agent. Preliminary studies suggest that the compound has moderate bioavailability and a favorable safety profile; however, further detailed studies are necessary to establish comprehensive pharmacokinetic parameters.

Q & A

Q. What are the common synthetic routes for tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with piperidine derivatives. Key steps include:

  • Protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) groups under anhydrous conditions (e.g., di-tert-butyl dicarbonate in dichloromethane with triethylamine) .
  • Oxidation and hydroxylation at specific positions, often employing oxidizing agents like hydrogen peroxide or potassium permanganate .
  • Purification via column chromatography or recrystallization to isolate the product.

Optimization Strategies:

  • Temperature Control: Maintain low temperatures (0–20°C) during Boc protection to minimize side reactions .
  • Catalyst Selection: Use DMAP (4-dimethylaminopyridine) to accelerate esterification .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance solubility during nucleophilic substitutions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key features should be analyzed?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify peaks for the tert-butyl group (singlet at ~1.4 ppm) and piperidine protons (multiplets between 3.0–4.5 ppm). Hydroxy and keto groups may show broad or downfield-shifted signals .
    • ¹³C NMR: Confirm carbonyl carbons (Boc group at ~155 ppm, keto group at ~210 ppm) .
  • Infrared (IR) Spectroscopy: Detect C=O stretches (Boc: ~1680–1720 cm⁻¹; keto: ~1700–1750 cm⁻¹) and O–H stretches (~3200–3600 cm⁻¹) .
  • X-ray Crystallography: Resolve molecular geometry and confirm stereochemistry using SHELX programs for refinement .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions for tert-butyl group conformations?

Methodological Answer: Discrepancies often arise from dynamic equilibria between axial and equatorial conformers. Strategies include:

  • Low-Temperature NMR: Slow conformational exchange at –40°C to –80°C to resolve split peaks .
  • DFT Calculations with Explicit Solvent Models: Incorporate solvent molecules (e.g., water or DMSO) in simulations to account for solvation effects, which stabilize equatorial conformers .
  • Crystallographic Validation: Compare computed geometries with X-ray structures to validate dominant conformers in the solid state .

Q. What strategies are recommended for ensuring the stability of this compound during prolonged storage in research settings?

Methodological Answer:

  • Storage Conditions:
    • Temperature: Store at –20°C in a freezer to prevent hydrolysis or oxidation .
    • Moisture Control: Use desiccants and airtight containers to avoid hydration of the Boc group.
  • Stability Monitoring:
    • Periodic HPLC or TLC analysis to detect degradation products.
    • Avoid exposure to light or acidic/basic environments, which accelerate decomposition .

Q. How does the tert-butyl group influence the reactivity of the piperidine ring in nucleophilic substitution reactions?

Methodological Answer: The tert-butyl group:

  • Steric Hindrance: Shields the piperidine nitrogen, reducing its nucleophilicity and directing substitutions to less hindered positions (e.g., C-5 or C-3) .
  • Electronic Effects: The electron-donating Boc group stabilizes adjacent carbocations, facilitating SN1 mechanisms in acidic conditions.
  • Case Study: In reactions with 2-chloro-5-iodopyrimidine, the Boc-protected piperidine undergoes selective amination at the sterically accessible C-3 position .

Q. What experimental and computational approaches are recommended for analyzing the stereochemical outcomes of reactions involving this compound?

Methodological Answer:

  • Chiral Chromatography: Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers .
  • Circular Dichroism (CD): Correlate optical activity with absolute configuration.
  • Molecular Dynamics (MD) Simulations: Predict preferred transition states and stereochemical pathways using software like Gaussian or ORCA .

Q. How can researchers mitigate risks associated with handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of vapors .
  • Spill Management: Neutralize accidental releases with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

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